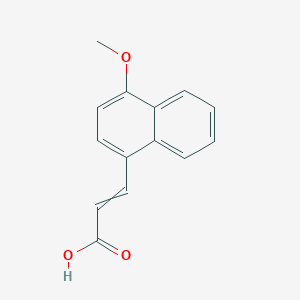![molecular formula C14H8O4S B8810957 Dibenzo[b,d]thiophene-3,7-dicarboxylic acid](/img/structure/B8810957.png)
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid
概要
説明
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid is an organosulfur compound characterized by two benzene rings fused to a central thiophene ring with carboxylic acid groups at the 3 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-3,7-dicarboxylic acid typically involves the formation of the dibenzothiophene core followed by carboxylation. One common method includes the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride to form dibenzothiophene, which is then carboxylated under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of dibenzothiophene followed by functionalization to introduce carboxylic acid groups at the desired positions .
化学反応の分析
Types of Reactions: Dibenzo[b,d]thiophene-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-carbon bonds.
Substitution: Electrophilic aromatic substitution reactions are common, especially at positions para to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Peroxides are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Halogenating agents and Friedel-Crafts catalysts are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler aromatic compounds.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用機序
The mechanism of action of dibenzo[b,d]thiophene-3,7-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions due to its unique structure. The compound can interact with molecular targets through its carboxylic acid groups and sulfur atom, influencing pathways involved in oxidation-reduction and substitution reactions .
類似化合物との比較
Dibenzothiophene: Similar structure but lacks carboxylic acid groups.
Thiophene: A simpler structure with a single thiophene ring.
Anthracene: Similar aromatic structure but without sulfur.
特性
分子式 |
C14H8O4S |
|---|---|
分子量 |
272.28 g/mol |
IUPAC名 |
dibenzothiophene-3,7-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
NAVUESYOIIFRAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C2C=CC(=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)

![METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)




![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)



